1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole
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Description
“1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acid bases adenine and guanine . The compound also contains a sulfonyl group (-SO2-), which is often found in antibiotics, dyes, and detergents .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, imidazole compounds are generally synthesized through the condensation of aldehydes or ketones with ammonia or primary amines . The sulfonyl group can be introduced through a sulfonation reaction .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an imidazole ring attached to a phenyl ring through a sulfonyl bridge. The phenyl ring carries an ethyl and a methoxy substituent .
Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be further modulated by the presence of substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as the presence and position of the sulfonyl group and the ethyl and methoxy substituents on the phenyl ring could influence properties like solubility, melting point, and reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-10-4-5-11(17-2)12(8-10)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPVOGELYJIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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